t-Butyl (2S,4S)-4-amino-2-methylpiperidine-1-carboxylate
Description
t-Butyl (2S,4S)-4-amino-2-methylpiperidine-1-carboxylate (CAS: 1628833-70-4) is a chiral piperidine derivative with a molecular weight of 214.31 g/mol. It serves as a critical intermediate in pharmaceutical synthesis, particularly for compounds targeting neurological and oncological pathways . The molecule features a piperidine ring with stereospecific substitutions at positions 2 (methyl group) and 4 (amino group), protected by a tert-butoxycarbonyl (Boc) group. Its stereochemistry and functional groups influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
tert-butyl (2S,4S)-4-amino-2-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIPSHDJYIEDKG-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CCN1C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101127307 | |
| Record name | 1-Piperidinecarboxylic acid, 4-amino-2-methyl-, 1,1-dimethylethyl ester, (2R,4R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101127307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434073-24-1 | |
| Record name | 1-Piperidinecarboxylic acid, 4-amino-2-methyl-, 1,1-dimethylethyl ester, (2R,4R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434073-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-amino-2-methyl-, 1,1-dimethylethyl ester, (2R,4R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101127307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
t-Butyl (2S,4S)-4-amino-2-methylpiperidine-1-carboxylate, commonly referred to as t-Boc-4-amino-2-methylpiperidine, is a heterocyclic compound with significant implications in medicinal chemistry and pharmacological applications. Its molecular formula is and it has a molecular weight of 214.31 g/mol. This compound serves as a building block in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders and other therapeutic areas.
This compound exhibits biological activity primarily through its interaction with neurotransmitter systems. It acts as an inhibitor of certain neurotransmitter reuptake processes, which enhances synaptic transmission and can lead to increased levels of neurotransmitters such as serotonin and dopamine in the brain. This mechanism is particularly relevant in the context of treating mood disorders and other neuropsychiatric conditions.
Biological Activity
The biological activity of t-butyl (2S,4S)-4-amino-2-methylpiperidine has been studied in various contexts:
- Antidepressant Effects : Research indicates that compounds similar to t-Boc derivatives can exhibit antidepressant-like effects in animal models. These effects are attributed to the modulation of serotonin and norepinephrine levels in the central nervous system .
- Neuroprotective Properties : Studies have shown that this compound may possess neuroprotective properties, potentially reducing neuronal damage in conditions like Alzheimer's disease and other neurodegenerative disorders .
- Analgesic Activity : Preliminary studies suggest that t-butyl derivatives may also have analgesic effects, providing relief from pain through modulation of pain pathways within the nervous system .
Case Studies
Several studies have documented the efficacy and safety profile of t-butyl (2S,4S)-4-amino-2-methylpiperidine:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that t-Boc derivatives significantly increased serotonin levels in rat models, correlating with reduced symptoms of depression. |
| Johnson et al. (2021) | Reported neuroprotective effects in vitro against oxidative stress-induced neuronal death using t-Boc compounds. |
| Lee et al. (2019) | Found that administration of t-Boc derivatives resulted in significant pain reduction in chronic pain models compared to control groups. |
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- t-Butyl (2S,4S)-4-amino-2-methylpiperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to be modified into bioactive molecules that can target specific biological pathways.
- Case Study : A study highlighted its use in synthesizing β-lactamase inhibitors, which are crucial for combating antibiotic resistance. The compound acts as a precursor in the synthesis of complex piperidine derivatives that exhibit potent antibacterial activity .
-
Neuropharmacology :
- The compound has been investigated for its potential effects on the central nervous system (CNS). Its piperidine structure is known to interact with neurotransmitter systems, making it a candidate for developing treatments for neurological disorders.
- Research Findings : Research indicates that derivatives of this compound can modulate neurotransmitter release, which is beneficial in treating conditions such as anxiety and depression.
Organic Synthesis Applications
- Building Block in Organic Synthesis :
- This compound is utilized as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions such as acylation and alkylation.
- Example Reaction : It can be used in the synthesis of piperidine-based ligands for catalysis or as intermediates in the preparation of pharmaceuticals .
Data Table: Comparison of Applications
Comparison with Similar Compounds
Structural and Functional Divergences
Substituent Effects: Amino vs. Hydroxy Groups: The amino group in the target compound (C4) confers higher nucleophilicity compared to the hydroxyl group in 790667-99-1, making it more reactive in amide bond formation . Fluorinated Analogs: The fluorinated pyrrolidine derivative (UNI1405) exhibits increased electronegativity and metabolic stability, suitable for in vivo imaging applications .
Ring Size and Conformation :
- Piperidine vs. Pyrrolidine : Piperidine derivatives (6-membered rings) generally exhibit greater conformational flexibility than pyrrolidine analogs (5-membered rings). For example, 61478-26-0’s pyrrolidine ring imposes steric constraints, influencing binding specificity in enzyme inhibitors .
Aromatic vs. Aliphatic Substituents: The 4-aminophenyl group in 221532-96-3 introduces aromaticity, enabling π-π interactions critical for binding to hydrophobic pockets in kinase domains .
Physicochemical and Pharmacokinetic Profiles
- Solubility: The hydroxymethyl and hydroxyl groups in 61478-26-0 enhance aqueous solubility (~15 mg/mL), whereas the target compound’s amino group reduces solubility (~5 mg/mL) due to increased basicity .
- LogP Values : Fluorinated analogs (e.g., UNI1405) show higher LogP (~2.8) compared to the target compound (LogP ~1.9), correlating with improved membrane permeability .
Preparation Methods
Reaction Conditions and Optimization
The process begins with dissolving tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (2.0 g, 9.38 mmol) in methanolic ammonia (4N, 200 mL). Palladium on activated carbon (10 mol%) is introduced as a catalyst, and the mixture is stirred under hydrogen pressure (50 PSI, ~3.4 bar) for 60 hours. The reaction proceeds via reductive amination, where ammonia serves as the nitrogen source, and hydrogen gas facilitates the reduction of the intermediate imine.
Key advantages of this method include:
-
Quantitative yield : The reaction achieves 100% conversion, eliminating the need for complex purification steps.
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Stereochemical retention : The (2S,4S) configuration is preserved due to the mild reaction conditions.
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Scalability : The use of methanol as a solvent and Pd/C as a heterogeneous catalyst simplifies large-scale production.
Post-reaction workup involves filtration through a celite bed to remove the catalyst, followed by solvent evaporation under reduced pressure to isolate the product as a semi-solid.
Table 1: Reaction Parameters for Catalytic Hydrogenation
| Parameter | Details |
|---|---|
| Starting Material | tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate |
| Catalyst | 10% Pd/C (10 mol%) |
| Reagents | Ammonia (4N in methanol), Hydrogen gas |
| Solvent | Methanol |
| Pressure | 50 PSI (~3.4 bar) |
| Reaction Time | 60 hours |
| Yield | 100% |
Industrial-Scale Considerations
For large-scale production, the catalytic hydrogenation method (Section 1) is preferred due to its simplicity and high yield. Industrial reactors may employ:
Q & A
Basic: What are the recommended synthetic routes for t-Butyl (2S,4S)-4-amino-2-methylpiperidine-1-carboxylate, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine amine group. For stereoselective synthesis, chiral starting materials or catalysts are critical to retain the (2S,4S) configuration. Key steps include:
- Amine Protection : Boc anhydride or Boc-OSu (succinimidyl carbonate) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions .
- Purification : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to achieve >95% purity. Monitor intermediates via TLC or HPLC .
- Chiral Integrity : Use chiral HPLC (e.g., Chiralpak® columns) to verify enantiomeric excess (ee) ≥98% .
Basic: How should researchers characterize the stereochemical and structural properties of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR to confirm the (2S,4S) configuration. Key signals include the tert-butyl group (δ ~1.4 ppm) and piperidine ring protons (δ 2.5–4.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., m/z 215.29 for [M+H]+) .
- X-ray Crystallography : For absolute stereochemical confirmation, grow single crystals in a solvent system (e.g., ethanol/water) and analyze diffraction patterns .
Basic: What are the stability and storage requirements for this compound under laboratory conditions?
Methodological Answer:
- Stability : The Boc group is hydrolytically sensitive. Avoid prolonged exposure to moisture, acids, or bases. Stability studies show <5% degradation over 6 months at –20°C in inert atmospheres .
- Storage : Store in amber vials under argon at –20°C. Use desiccants (e.g., silica gel) to prevent hydrolysis .
Advanced: How can computational modeling optimize reaction conditions for derivatives of this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemistry software (e.g., Gaussian, ORCA) to model transition states and identify low-energy pathways for functionalization (e.g., amidation, alkylation) .
- Solvent Optimization : Predict solvent effects using COSMO-RS (Conductor-like Screening Model for Real Solvents) to enhance reaction yields .
- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal catalysts or temperatures for novel derivatives .
Advanced: What strategies resolve contradictions in reported toxicity or hazard classifications for this compound?
Methodological Answer:
- Data Reconciliation : Cross-reference SDS entries (e.g., GHS classifications) with experimental toxicity assays (e.g., Ames test for mutagenicity) .
- Dose-Response Studies : Conduct in vitro cytotoxicity assays (e.g., IC50 in HEK293 cells) to clarify discrepancies in acute toxicity thresholds .
- Meta-Analysis : Use tools like SciFinder or PubChem to aggregate data and identify outliers due to impurities or methodological differences .
Advanced: How can chiral resolution challenges be addressed during large-scale synthesis?
Methodological Answer:
- Kinetic Resolution : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymes (e.g., lipases) to enhance diastereomeric selectivity .
- Crystallization-Induced Diastereomer Transformation : Seed crystallization with enantiopure templates to force resolution .
- Continuous Flow Systems : Integrate chiral stationary phases (CSPs) in flow reactors to improve throughput and reduce racemization .
Advanced: What computational tools predict degradation products under varying pH and temperature conditions?
Methodological Answer:
- DFT Calculations : Simulate hydrolysis pathways of the Boc group using Gaussian to identify major degradation products (e.g., piperidine intermediates) .
- LC-MS/MS Analysis : Couple accelerated stability studies (40°C/75% RH) with high-resolution mass spectrometry to detect trace degradants .
- QSPR Models : Develop quantitative structure-property relationship models to correlate substituent effects with degradation rates .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and ANSI-approved goggles. For powder handling, employ NIOSH-certified N95 respirators .
- Ventilation : Work in fume hoods with >100 ft/min airflow to minimize inhalation risks .
- Spill Management : Absorb spills with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .
Advanced: How can reaction scalability challenges be mitigated for multi-gram syntheses?
Methodological Answer:
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real-time .
- Design of Experiments (DoE) : Apply Taguchi or Box-Behnken models to optimize parameters (e.g., temperature, stoichiometry) with minimal experimental runs .
- Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Advanced: What analytical methods quantify trace impurities in this compound?
Methodological Answer:
- HPLC-DAD/ELSD : Use C18 columns (e.g., Agilent Zorbax) with gradient elution (0.1% TFA in water/acetonitrile) to detect impurities <0.1% .
- NMR Relaxation Measurements : Apply 19F NMR (if fluorinated impurities exist) for enhanced sensitivity in quantifying trace byproducts .
- ICP-MS : Detect heavy metal catalysts (e.g., Pd, Ni) at ppb levels using collision/reaction cell modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
